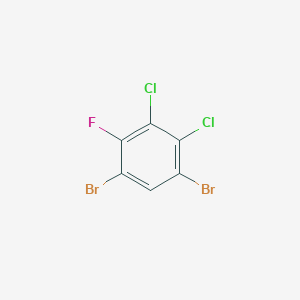
4,6-Dibromo-2,3-dichlorofluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2,3-dichlorofluorobenzene is an organic compound with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and as a building block in the production of more complex molecules.
Méthodes De Préparation
The synthesis of 4,6-Dibromo-2,3-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-difluorobenzene under controlled conditions . The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar halogenation processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4,6-Dibromo-2,3-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The bromine and chlorine atoms can be selectively reduced using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of corresponding benzoquinones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.
Applications De Recherche Scientifique
4,6-Dibromo-2,3-dichlorofluorobenzene has several applications in scientific research:
Biology: The compound is utilized in the study of halogenated aromatic compounds’ effects on biological systems, particularly in understanding their interactions with enzymes and receptors.
Medicine: Research into halogenated benzene derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.
Industry: It serves as an intermediate in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 4,6-Dibromo-2,3-dichlorofluorobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4,6-Dibromo-2,3-dichlorofluorobenzene can be compared with other halogenated benzene derivatives, such as:
4,6-Dibromo-2,3-dichlorobenzene: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
4,6-Dibromo-2,3-difluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
2,4,6-Tribromobenzene: Contains three bromine atoms, which can significantly change its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific combination of halogen atoms, providing a distinct set of chemical and biological properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
1160574-32-2 |
|---|---|
Formule moléculaire |
C6HBr2Cl2F |
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
1,5-dibromo-2,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Clé InChI |
SRBJYHGENJPHOG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Cl)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
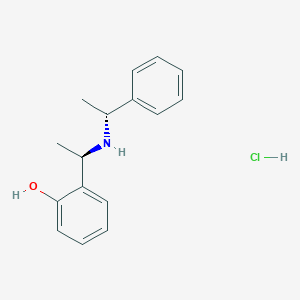
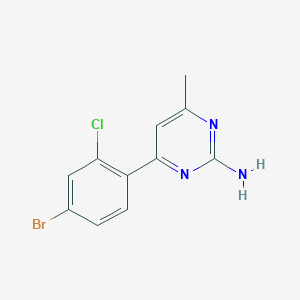
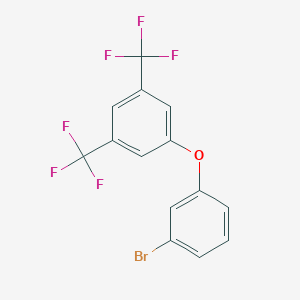
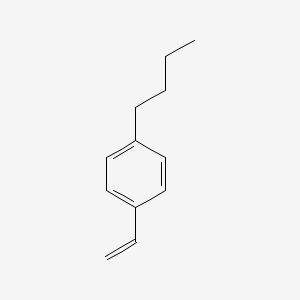


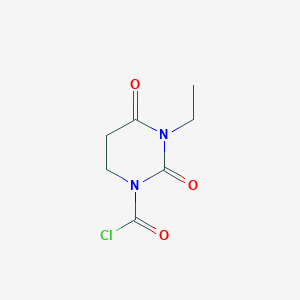
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
